
Xyloglucan-Heptasaccharid
Übersicht
Beschreibung
Xyloglucan heptasaccharide is a complex carbohydrate derived from xyloglucan, a polysaccharide commonly found in the cell walls of terrestrial plants. This compound consists of a backbone of glucose units, with xylose residues attached to some of the glucose units. Xyloglucan heptasaccharide plays a significant role in plant cell wall structure and function, contributing to the mechanical properties and stability of the cell wall.
Wissenschaftliche Forschungsanwendungen
Xyloglucan heptasaccharide has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Xyloglucan Heptasaccharide (XXXG) primarily targets glycoside hydrolases (GHs) and xyloglucan endotransglucosylase/hydrolases (XTHs) . These enzymes are involved in the modification of load-bearing cell wall components . The primary cell walls of flowering plants consist fundamentally of a framework of cellulose microfibrils embedded in a matrix of hemicellulose, pectins, and structural proteins . Xyloglucan, the major hemicellulosic polysaccharide in the primary cell wall matrix of dicots, consists of a backbone of β-(1→4)-linked D-glucose residues, the majority of which are α-D-xylosylated at O-6 .
Mode of Action
XXXG interacts with its targets, GHs and XTHs, by acting as a substrate mimic . It binds to the active site of these enzymes, inhibiting the formation of the product . This interaction results in the inhibition of the enzymes, effectively stopping them in their tracks . The interaction of XXXG with XTHs is particularly interesting as it can lead to the hydrolysis and recombination of Xyloglucan components , playing a crucial role in the structure and composition of plant cell walls .
Biochemical Pathways
XXXG is involved in the biosynthesis of xyloglucan . This process requires glucan synthase to form the glucan backbone and multiple different types of glycosyl transferases to decorate the glucan chain to produce the broad diversity of XyG side chains found in various plants . The complexity of XyG varies throughout plants, with various branches composed of xylose (Xyl), galactose (Gal), arabinose (Ara), and fucose (Fuc) monosaccharides, as well as the C6 acetylation of Glc or Gal residues .
Pharmacokinetics
Consequently, XXXG is a hydrogel-forming polymer able to retain large amounts of water . Inside the human digestive tract, XXXG is enzymatically degalactosylated, but the backbone with xylose side chains remains stable until excretion .
Result of Action
The interaction of XXXG with its targets leads to changes in the structure and composition of plant cell walls . This can result in the strengthening of the side-walls of root-hairs and cell walls in the root differentiation zone after the completion of cell expansion . The action of XXXG can also lead to the reduction of cell elongation .
Action Environment
Environmental factors such as temperature, drought, salt, and heavy metals can influence the action of XXXG . For instance, drought and heat stress differentially influence the XTH expression profiles and the activity and action of XET in wheat seedlings, depending on the degree of susceptibility/tolerance of the cultivars . This indicates that the response mechanisms of plants against different abiotic stresses are also different .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Xyloglucan Heptasaccharide is involved in various biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes that interact with Xyloglucan Heptasaccharide is xyloglucan endotransglycosylase/hydrolase (XTH), which catalyzes the cleavage and rejoining of xyloglucan chains. This enzyme plays a vital role in the remodeling of the plant cell wall by integrating new xyloglucan molecules into the existing cell wall matrix . Additionally, Xyloglucan Heptasaccharide interacts with cellulose microfibrils, forming a network that contributes to the mechanical strength and flexibility of the cell wall .
Cellular Effects
Xyloglucan Heptasaccharide influences various cellular processes, including cell growth, differentiation, and signaling. In plant cells, the presence of Xyloglucan Heptasaccharide affects cell wall loosening and tightening, which in turn regulates cell expansion and elongation . This compound also impacts cell signaling pathways by modulating the activity of enzymes involved in cell wall metabolism, such as cellulases and pectinases . Furthermore, Xyloglucan Heptasaccharide can influence gene expression related to cell wall biosynthesis and modification, thereby affecting overall cellular metabolism .
Molecular Mechanism
At the molecular level, Xyloglucan Heptasaccharide exerts its effects through specific binding interactions with biomolecules. It binds to cellulose microfibrils via hydrogen bonds, forming a structural network that maintains cell wall integrity . The enzymatic activity of xyloglucan endotransglycosylase/hydrolase (XTH) on Xyloglucan Heptasaccharide involves the cleavage of xyloglucan chains and the subsequent transfer of xyloglucan oligosaccharides to new sites within the cell wall . This process is essential for cell wall remodeling and expansion during plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xyloglucan Heptasaccharide can vary over time. Studies have shown that the stability and degradation of Xyloglucan Heptasaccharide are influenced by environmental factors such as pH and temperature . Over time, the enzymatic activity of xyloglucan endotransglycosylase/hydrolase (XTH) can lead to the gradual breakdown of Xyloglucan Heptasaccharide, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to Xyloglucan Heptasaccharide can result in changes in cell wall composition and structure .
Dosage Effects in Animal Models
The effects of Xyloglucan Heptasaccharide in animal models vary with different dosages. At low doses, Xyloglucan Heptasaccharide has been shown to enhance cell wall integrity and promote plant growth . At high doses, it can lead to adverse effects such as cell wall thickening and reduced cell expansion . Threshold effects have been observed, where a certain concentration of Xyloglucan Heptasaccharide is required to elicit a significant biological response . Toxicity studies have indicated that excessive doses of Xyloglucan Heptasaccharide can disrupt normal cellular processes and lead to detrimental effects on plant health .
Metabolic Pathways
Xyloglucan Heptasaccharide is involved in several metabolic pathways related to cell wall biosynthesis and modification. It is synthesized within the Golgi apparatus and transported to the cell wall via Golgi-derived vesicles . The biosynthesis of Xyloglucan Heptasaccharide involves the action of glycosyltransferases, which catalyze the addition of xylose residues to the glucan backbone . Additionally, Xyloglucan Heptasaccharide interacts with enzymes such as xyloglucan endotransglycosylase/hydrolase (XTH) and cellulases, which play crucial roles in its metabolism and integration into the cell wall .
Transport and Distribution
Within cells and tissues, Xyloglucan Heptasaccharide is transported and distributed through various mechanisms. It is synthesized in the Golgi apparatus and transported to the cell wall via vesicular trafficking . Once in the cell wall, Xyloglucan Heptasaccharide interacts with cellulose microfibrils and other cell wall components, contributing to the formation of a stable and functional cell wall matrix . The distribution of Xyloglucan Heptasaccharide within the cell wall is influenced by factors such as cell type, developmental stage, and environmental conditions .
Subcellular Localization
Xyloglucan Heptasaccharide is primarily localized in the cell wall, where it plays a critical role in maintaining cell wall structure and function . It is synthesized in the Golgi apparatus and transported to the cell wall via vesicles . Within the cell wall, Xyloglucan Heptasaccharide interacts with cellulose microfibrils and other polysaccharides, forming a network that provides mechanical strength and flexibility . The subcellular localization of Xyloglucan Heptasaccharide is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Xyloglucan heptasaccharide can be synthesized through enzymatic hydrolysis of xyloglucan polysaccharides. The process involves the use of specific endo-xyloglucanases to cleave the polysaccharide into smaller oligosaccharides, including the heptasaccharide. The reaction conditions typically include a buffered aqueous solution at an optimal pH and temperature for the enzyme activity .
Industrial Production Methods
Industrial production of xyloglucan heptasaccharide often involves the use of agricultural by-products such as tamarind kernel powder. The process includes treating the tamarind kernel powder with endo-xyloglucanase to produce xyloglucan oligosaccharides, followed by β-galactosidase treatment to reduce the complexity of the oligosaccharides and yield the heptasaccharide . This method is scalable and avoids the need for chromatography, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Xyloglucan heptasaccharide undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using endo-xyloglucanase and β-galactosidase in buffered aqueous solutions.
Major Products Formed
The major products formed from these reactions include various modified oligosaccharides with different functional groups, such as carboxylated or glycosylated derivatives. These modifications can enhance the compound’s properties for specific applications.
Vergleich Mit ähnlichen Verbindungen
Xyloglucan heptasaccharide is unique due to its specific structure and properties. Similar compounds include other xyloglucan oligosaccharides, such as:
Xyloglucan octasaccharide (XLXG): Contains an additional galactose residue compared to the heptasaccharide.
Xyloglucan nonasaccharide (XLLG): Contains two additional galactose residues.
Xyloglucan decasaccharide (XXLG): Contains a different pattern of xylose and galactose residues.
These similar compounds share some properties with xyloglucan heptasaccharide but differ in their specific structures and functional groups, leading to variations in their biological activities and applications.
Eigenschaften
IUPAC Name |
5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPAGRIHCRVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659925 | |
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1062.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121591-98-8 | |
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


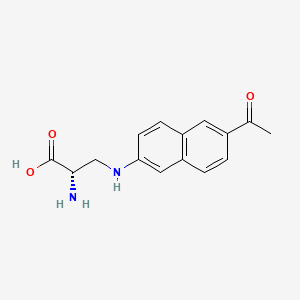

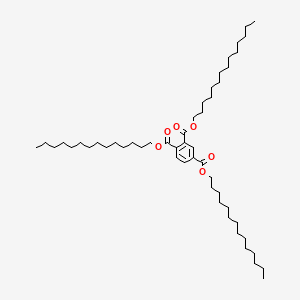
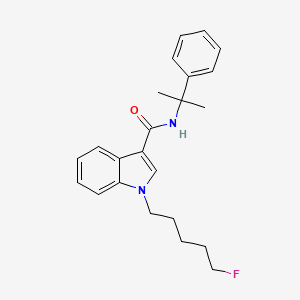
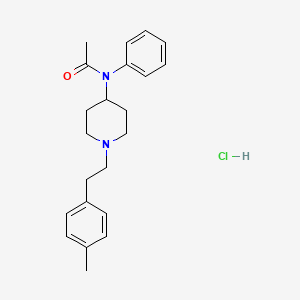
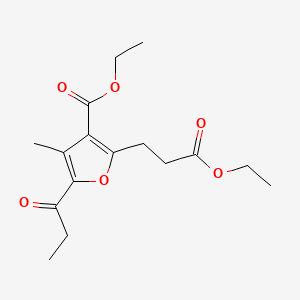
![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/new.no-structure.jpg)
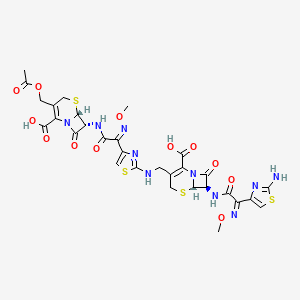
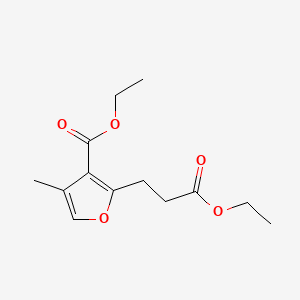
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
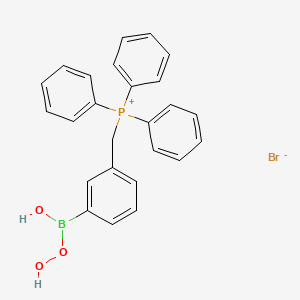
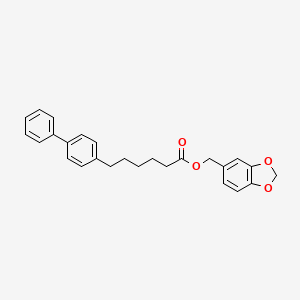
![[1,2]oxazolo[4,3-g][2,1]benzoxazole](/img/structure/B570655.png)
